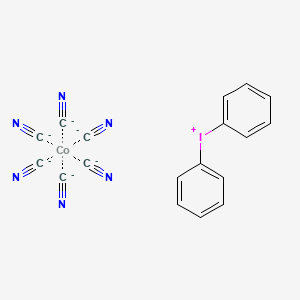

Cobalt;diphenyliodanium;hexacyanide

Description

Significance of Multi-Component Chemical Systems in Contemporary Materials Science

Multi-component chemical systems, which involve the assembly of two or more distinct chemical species, are at the forefront of modern materials science. nih.govacs.org These systems, often held together by non-covalent interactions, allow for the precise engineering of materials with enhanced or entirely new functionalities. nih.gov By combining different components, researchers can tailor properties such as solubility, stability, and electronic and optical characteristics. isct.ac.jp This strategy is considered a powerful alternative to traditional, sequential synthesis, often providing more efficient and environmentally friendly routes to complex materials. frontiersin.orgacs.org The resulting materials, including co-crystals and coordination polymers, have found applications in diverse fields such as pharmaceuticals, electronics, and catalysis. nih.govacs.org The ability to create vast libraries of materials from a set of molecular building blocks drives innovation in areas from drug delivery to the development of novel materials for energy and information storage. isct.ac.jpacs.org

Overview of Cyanometalate Coordination Chemistry

Cyanometalates are a class of coordination compounds characterized by the presence of cyanide ligands (CN⁻) bridging metal centers. wikipedia.org These versatile building blocks are renowned for their ability to form extended structures, from simple molecular anions to complex three-dimensional frameworks. acs.org The cyanide ligand's ambidentate nature, with its ability to coordinate through either the carbon or nitrogen atom, facilitates the construction of these diverse architectures, famously exemplified by Prussian blue. wikipedia.org The resulting cyanometalate frameworks often exhibit interesting magnetic, optical, and electronic properties, making them a subject of intense research. researchgate.net

The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is a classic example of a low-spin octahedral complex. nih.govnih.gov In this arrangement, the cobalt(III) ion possesses a d⁶ electron configuration. The strong ligand field generated by the six cyanide ligands causes a large splitting of the d-orbitals into t₂g and e_g sets. Consequently, all six d-electrons occupy the lower energy t₂g orbitals, resulting in a diamagnetic, spin-paired configuration (t₂g⁶ e_g⁰). researchgate.net This electronic arrangement contributes to the anion's significant kinetic stability. The bonding is characterized by strong σ-donation from the carbon end of the cyanide ligands to the metal's empty e_g orbitals and π-backbonding from the metal's filled t₂g orbitals to the empty π* orbitals of the cyanide ligands.

Atoms gain electrons to form anions, often achieving a stable electron configuration similar to that of a noble gas. youtube.com In the case of the hexacyanocobaltate(III) anion, the cobalt atom is ionized to Co³⁺, and it coordinates with six cyanide anions.

Table 1: Computed Properties of the Hexacyanocobaltate(III) Anion

| Property | Value |

| IUPAC Name | hexacyanidocobaltate(III) |

| Molecular Formula | C₆CoN₆³⁻ |

| Molecular Weight | 215.04 g/mol |

| Formal Charge | -3 |

| Electron Configuration of Co(III) | [Ar] 3d⁶ (low spin) |

Data sourced from PubChem CID 3301399 & 3082121. nih.govnih.gov

Cobalt-cyanide complexes are not limited to simple mononuclear anions; they are key precursors in the synthesis of multidimensional coordination polymers. researchgate.netnih.gov The hexacyanocobaltate(III) anion can act as a building block, connecting with other metal ions through its nitrogen termini to form extended lattices. researchgate.net The final architecture—be it one-dimensional chains, two-dimensional layers, or three-dimensional frameworks—is influenced by several factors, including the choice of the secondary metal ion, the presence of ancillary ligands, and reaction conditions such as temperature and solvents. nih.govrsc.org This structural tunability allows for the rational design of materials with specific properties, such as tailored porosity or magnetic ordering. For instance, linking [Co(CN)₆]³⁻ units with other transition metal ions has led to the creation of novel bimetallic assemblies with interesting magnetic behaviors. researchgate.netnih.gov

Overview of Hypervalent Iodine Chemistry

Hypervalent iodine compounds are molecules in which the iodine atom formally exceeds the standard octet of electrons. acs.orgbenthamdirect.com These reagents have become indispensable in modern organic synthesis due to their unique reactivity, mild reaction conditions, and environmentally benign nature. ingentaconnect.comnih.gov Their chemistry often mirrors that of transition metals, involving processes analogous to ligand exchange and reductive elimination. acs.org Among the various classes of hypervalent iodine compounds, diaryliodonium salts are particularly notable for their role as efficient arylating agents. acs.org

Diaryliodonium salts, [Ar₂I]⁺X⁻, are characterized by a T-shaped geometry around the iodine(III) center, with two aryl groups and a lone pair of electrons in the equatorial positions and the counter-anion and one aryl group in the apical positions of a pseudo-trigonal bipyramidal structure. diva-portal.org This structure renders the iodine atom electrophilic, making these salts potent aryl-transfer reagents. diva-portal.org They readily react with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, often under metal-free conditions. acs.orgdiva-portal.org

The stability of diaryliodonium salts depends on several factors, including the nature of the aryl groups and the counter-anion. Electron-withdrawing groups on the aromatic rings can enhance stability. reddit.com While generally stable enough to be isolated and stored, they can be sensitive to light and heat, and proper storage in dark, refrigerated conditions is often recommended. reddit.com Their stability and high reactivity make them valuable reagents in numerous synthetic transformations. diva-portal.org

Table 2: General Reactivity of Diaryliodonium Salts

| Reaction Type | Description |

| Arylation of Nucleophiles | Transfer of an aryl group to C, N, O, S, and other nucleophiles. |

| Ligand Coupling | Intramolecular coupling reactions to form biaryls or heterocyclic systems. |

| Oxidative Addition/Reductive Elimination | Participation in catalytic cycles analogous to transition metals. |

This table summarizes general reaction types discussed in the provided sources. acs.orgdiva-portal.org

Beyond their role in synthesis, diaryliodonium salts are valuable components in crystal engineering and supramolecular chemistry. diva-portal.org Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties based on an understanding of intermolecular interactions. acs.orgroutledge.com The well-defined geometry and charge of the diphenyliodonium (B167342) cation, coupled with its ability to participate in various non-covalent interactions such as halogen bonding and cation-π interactions, make it a useful building block for constructing ordered supramolecular assemblies. nih.gov

Rationale for Investigating Cobalt;diphenyliodonium;hexacyanide as a Hybrid System

The investigation into "Cobalt;diphenyliodonium;hexacyanide" as a hybrid inorganic-organic system is driven by the unique and complementary properties of its constituent ions: the diphenyliodonium cation ([(C₆H₅)₂I]⁺) and the hexacyanocobaltate(III) anion ([Co(CN)₆]³⁻). The combination of a photoactive organic cation with a stable, well-defined inorganic anion presents a compelling case for the development of new functional materials.

The diphenyliodonium cation is a well-known photoinitiator, recognized for its thermal stability and efficiency in initiating polymerization reactions upon irradiation. rsc.org Its two phenyl rings have an adjustable torsion angle, allowing it to act as a structural template in the formation of molecular assemblies. rsc.org This structural flexibility is crucial for tuning the properties of the resulting hybrid material. Furthermore, the strong electron-poor nature of the diphenyliodonium cation makes it an interesting component for creating charge-transfer complexes. rsc.org

The hexacyanocobaltate(III) anion is a robust and kinetically inert complex with a central cobalt atom in a +3 oxidation state, octahedrally coordinated to six cyanide ligands. Its rigid and well-defined structure makes it an excellent building block for constructing extended three-dimensional frameworks, most notably in the class of materials known as Prussian Blue Analogues (PBAs). These materials are known for their porosity and potential applications in gas storage, catalysis, and as electrode materials in batteries.

The rationale for combining these two components lies in the potential for synergistic effects. The photoactivity of the diphenyliodonium cation could be used to modulate the physical or chemical properties of the hexacyanocobaltate-based framework. For instance, photo-induced electron transfer from the anion to the cation could lead to novel photophysical phenomena or trigger structural rearrangements. A study on photo-sensitive hybrids constructed from diphenyliodonium and metal-thiocyanates demonstrated that irradiation can induce structural transformations and changes in magnetic and optical properties, providing a precedent for such investigations. rsc.orgrsc.org

The table below outlines the fundamental properties of the individual ionic components, which form the basis for the predicted characteristics of the hybrid system.

| Ion | Formula | Molar Mass ( g/mol ) | Key Properties | Potential Role in Hybrid System |

| Diphenyliodonium | [(C₆H₅)₂I]⁺ | 281.04 | Photoactive, Structurally flexible, Electron-acceptor | Photosensitizer, Structural template |

| Hexacyanocobaltate(III) | [Co(CN)₆]³⁻ | 215.04 nih.gov | Kinetically inert, Rigid octahedral geometry, Building block for frameworks | Stable anionic framework, Electron-donor |

Interdisciplinary Research Landscape for Complex Salt Systems

The study of complex salt systems like "Cobalt;diphenyliodonium;hexacyanide" is inherently interdisciplinary, drawing from coordination chemistry, organic synthesis, materials science, and photochemistry. The research landscape is focused on the design and synthesis of new hybrid materials with tunable properties for a wide range of applications.

The use of organic cations to template the formation of extended inorganic frameworks is a well-established strategy in materials chemistry. The ability to choose from a vast library of organic molecules allows for fine-tuning of the structural, electronic, and optical properties of the resulting hybrid material. For example, the incorporation of chromophoric organic cations can lead to materials with interesting photoluminescent properties.

Research into Prussian Blue Analogues has demonstrated the versatility of using hexacyanometalate anions as building blocks. By systematically varying the metal ions and the interstitial cations, researchers can control the electrochemical and magnetic properties of these frameworks. The introduction of a photoactive cation like diphenyliodonium into such a system represents a logical next step in this field, opening up the possibility of creating materials whose properties can be controlled by light.

Furthermore, the use of diphenyliodonium salts as reagents in transition metal chemistry, for example as phenylating agents, suggests potential for interesting reactivity at the interface of the organic cation and the inorganic anion. cdnsciencepub.com Understanding these potential reactions is crucial for the rational design and synthesis of stable hybrid materials.

The investigation of such complex salt systems often involves a combination of experimental techniques, including single-crystal X-ray diffraction to determine the crystal structure, spectroscopic methods (UV-Vis, fluorescence, IR) to probe the electronic and vibrational properties, and various techniques to characterize the magnetic and electrochemical behavior. The following table presents crystallographic data for a related diphenyliodonium salt, illustrating the type of structural information that would be crucial for understanding the "Cobalt;diphenyliodonium;hexacyanide" system.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Diphenyliodonium Triiodide | Monoclinic | P2₁/c | 12.345 | 10.123 | 13.456 | 98.76 |

Note: The data in the table is for a representative diphenyliodonium salt and is provided for illustrative purposes. The actual crystallographic data for "Cobalt;diphenyliodonium;hexacyanide" would need to be determined experimentally.

Structure

2D Structure

Properties

CAS No. |

79502-65-1 |

|---|---|

Molecular Formula |

C18H10CoIN6-5 |

Molecular Weight |

496.1 g/mol |

IUPAC Name |

cobalt;diphenyliodanium;hexacyanide |

InChI |

InChI=1S/C12H10I.6CN.Co/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6*1-2;/h1-10H;;;;;;;/q+1;6*-1; |

InChI Key |

AZLXEJDBMJIXOS-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Co] |

Origin of Product |

United States |

Synthetic Strategies for Cobalt;diphenyliodanium;hexacyanide and Analogous Hybrid Structures

Approaches for the Synthesis of Hexacyanocobaltate Anions

The hexacyanocobaltate anion, [Co(CN)₆]³⁻ or [Co(CN)₆]⁴⁻, is a well-established coordination complex. Its synthesis can be achieved through various methods, primarily involving the reaction of cobalt salts with cyanide sources. The choice of method often depends on the desired oxidation state of the cobalt center.

A common route to hexacyanocobaltate involves the initial precipitation of cobalt cyanide precursors. Cobalt(II) cyanide, Co(CN)₂, can be precipitated by reacting a cobalt(II) salt solution with a stoichiometric amount of an alkali metal cyanide, such as potassium cyanide (KCN). chemicalbook.comchemicalbook.com The resulting cobalt(II) cyanide is typically a blue, hygroscopic powder. chemicalbook.comwikipedia.org It is crucial to control the stoichiometry, as an excess of cyanide can lead to the formation of soluble tetracyanocobaltate(II) or other complex species. chemicalbook.com

The structural formula of what is commonly referred to as cobalt(II) cyanide is actually more complex, being Co₃[Co(CN)₅]₂. wikipedia.org This indicates the presence of both Co²⁺ cations and [Co(CN)₅]³⁻ anions. The anhydrous form can be obtained by heating the hydrated precipitate. wikipedia.org

To obtain the hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, oxidation of a cobalt(II) cyanide precursor is necessary. This can be achieved by bubbling air or another oxidizing agent through a solution containing cobalt(II) ions and an excess of cyanide ions. wikipedia.org The cobalt(II) is oxidized to cobalt(III), which readily forms the highly stable, yellow hexacyanocobaltate(III) complex. The potassium salt, K₃[Co(CN)₆], is a common and commercially available starting material for further reactions. nih.govacs.org A laboratory preparation can involve the reaction of an aqueous solution of cobalt(II) chloride with potassium cyanide in the presence of air. acs.org

A study on the role of metal(II) hexacyanocobaltate(III) in prebiotic peptide synthesis outlines a general method for the synthesis of these complexes. This involves the dropwise addition of a solution of potassium hexacyanocobaltate(III) to a solution of a metal nitrate, leading to the precipitation of the corresponding metal hexacyanocobaltate(III). nih.gov

Table 1: Precipitation Methods for Cobalt Cyanide Precursors

| Target Compound | Starting Materials | Reaction Conditions | Product Characteristics |

|---|---|---|---|

| Cobalt(II) cyanide dihydrate | Cobalt(II) chloride, Potassium cyanide | Aqueous solution, stoichiometric amounts | Pink to reddish-brown powder, insoluble in water chemicalbook.com |

| Anhydrous Cobalt(II) cyanide | Cobalt(II) cyanide dihydrate | Heating at 100 °C | Deep-blue hygroscopic powder chemicalbook.comwikipedia.org |

| Potassium hexacyanocobaltate(III) | Cobalt(II) chloride, Potassium cyanide | Aqueous solution, excess KCN, air oxidation | Yellow crystalline solid wikipedia.orgacs.org |

Hydrothermal and solvothermal syntheses offer a versatile approach to producing crystalline metal hexacyanocobaltates with well-defined structures. These methods involve carrying out the reaction in water or another solvent in a sealed vessel at elevated temperatures and pressures. researchgate.netdntb.gov.ua This technique can promote the formation of thermodynamically stable phases and can be used to grow high-quality single crystals. researchgate.net

For instance, novel cyanide-bridged heterobimetallic coordination polymers containing hexacyanocobaltate(III) have been synthesized using hydrothermal routes. In these syntheses, K₃[Co(CN)₆] is reacted with other metal salts (e.g., NiCl₂·6H₂O) and organic ligands in superheated water. nih.govacs.orgugr.es These conditions can lead to the partial decomposition of the [Co(CN)₆]³⁻ anion, providing a source of cyanide ions that can then react with the other metal ions present to form new bridged structures. acs.org

The properties of the resulting metal hexacyanocobaltates, such as their crystal structure and morphology, are highly dependent on the reaction conditions, including the precursors, temperature, and reaction time. researchgate.net

Approaches for the Synthesis of Diphenyliodonium (B167342) Cations

Diphenyliodonium salts are a class of hypervalent iodine compounds that have gained significant attention as versatile arylation reagents. researchgate.netrsc.org Their synthesis generally involves the oxidation of an iodine-containing precursor followed by coupling with an aromatic compound.

A variety of synthetic routes to diaryliodonium salts have been developed, often categorized as acidic or basic methods. diva-portal.orgdiva-portal.org Acidic routes are more common and typically involve the in-situ generation of a highly reactive iodine(III) species from an iodoarene, which then undergoes an electrophilic aromatic substitution-type reaction with another arene.

Common oxidants used in these syntheses include:

m-Chloroperbenzoic acid (m-CPBA): In the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), m-CPBA can oxidize iodoarenes to form diaryliodonium triflates in a one-pot reaction. acs.org

Potassium persulfate (K₂S₂O₈): This oxidant can be used to oxidize iodoarenes in the presence of an arene to yield diaryliodonium salts after anion exchange. diva-portal.orgdiva-portal.org

Oxone: A mixture of Oxone and sulfuric acid provides a facile method for the preparation of a wide range of diaryliodonium salts, including those with electron-donating and electron-withdrawing groups. beilstein-journals.org

Electrochemical oxidation: Anodic oxidation of an aryl iodide in the presence of an arene can lead to the formation of diaryliodonium salts in good yields. researchgate.net

The synthesis of both symmetrical (where both aryl groups are the same) and unsymmetrical diaryliodonium salts is possible through these methods. diva-portal.orgacs.org For unsymmetrical salts, the reaction between an iodoarene and a different aromatic compound is performed.

Table 2: Common Oxidation Routes for Diphenyliodonium Salts

| Oxidant | Acid/Conditions | Starting Materials | Product Type |

|---|---|---|---|

| m-CPBA | Trifluoromethanesulfonic acid (TfOH) | Iodoarene, Arene | Diaryliodonium triflate acs.org |

| K₂S₂O₈ | Sulfuric acid | Iodoarene, Arene | Diaryliodonium salt (after anion exchange) diva-portal.org |

| Oxone | Sulfuric acid | Iodoarene, Arene | Diaryliodonium bromide (after addition of KBr) beilstein-journals.org |

The counter-anion of a diaryliodonium salt plays a crucial role in its solubility and reactivity. diva-portal.org Therefore, methods to exchange the anion are of significant importance. Anion exchange reactions allow for the synthesis of a wide variety of iodonium (B1229267) salts with different properties.

A common strategy involves the initial synthesis of a diaryliodonium salt with a readily available anion, such as a halide or tosylate, followed by a metathesis reaction with a salt containing the desired anion. diva-portal.orgorganic-chemistry.orgtcichemicals.com For example, a diaryliodonium tosylate can be dissolved and washed with an aqueous solution of sodium triflate (NaOTf) to yield the corresponding diaryliodonium triflate. diva-portal.org

Another approach utilizes anion exchange resins. A quaternary heteroaromatic or ammonium (B1175870) salt with a halide anion can be passed through a column containing an anion exchange resin loaded with the desired anion in a non-aqueous solvent. This method can provide excellent to quantitative yields of the anion-exchanged product. mdpi.com The choice of solvent polarity is important for the success of this method. mdpi.com

The ability to perform in-situ anion exchange is also a valuable synthetic tool. organic-chemistry.org This allows for the direct formation of the desired diaryliodonium salt without the need to isolate an intermediate salt.

Design and Development of Hybrid Salt Synthetic Methodologies

The synthesis of a hybrid organic-inorganic salt like cobalt;diphenyliodanium;hexacyanide involves the combination of the pre-synthesized diphenyliodonium cation with the hexacyanocobaltate anion. The primary driving force for the formation of the hybrid salt is the electrostatic attraction between the oppositely charged ions, leading to the precipitation of the less soluble hybrid material from solution.

A plausible synthetic route would involve a metathesis or ion-exchange reaction in a suitable solvent. The general approach is as follows:

Preparation of Precursor Solutions:

A solution of a soluble diphenyliodonium salt, such as diphenyliodonium triflate or diphenyliodonium chloride, would be prepared in a suitable solvent. The choice of the initial anion is important; it should form a soluble salt with the diphenyliodonium cation and its corresponding salt with the cation from the hexacyanocobaltate precursor (e.g., potassium) should also be soluble to avoid co-precipitation.

A solution of a soluble hexacyanocobaltate salt, such as potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]), would be prepared, likely in water or a polar organic solvent in which it is soluble.

Reaction and Precipitation:

The two solutions would be mixed, likely with stirring. The low solubility of the target hybrid salt, (Ph₂I)₃[Co(CN)₆], in the chosen solvent system would drive the precipitation of the product.

The stoichiometry of the reactants would need to be carefully controlled to ensure complete precipitation and to avoid an excess of either ion in the final product. Based on the charges of the ions, three equivalents of the diphenyliodonium cation would be required for each equivalent of the hexacyanocobaltate(III) anion.

This approach is analogous to the synthesis of other organic-inorganic hybrid materials. For example, hybrid crystals of polyoxotungstate anions and long-chained bolaamphiphile cations have been synthesized via ion-exchange reactions in solution. nih.gov Similarly, the formation of organic-inorganic hybrids with N-methylpyridoneazine radical cations and copper halide anions demonstrates the principle of combining organic cations with inorganic anionic complexes. uni-bonn.de The formation of layered structures in hybrid inorganic-organic salts with benzidine (B372746) dication derivatives further illustrates the self-assembly of such ionic components into crystalline solids. rsc.org

The choice of solvent will be critical. A solvent system must be found in which the starting materials are sufficiently soluble, but the final hybrid salt is not. A mixture of water and an organic solvent could be a viable option. The resulting precipitate would then be isolated by filtration, washed to remove any soluble impurities, and dried.

Controlled Crystallization Techniques for Cation-Anion Combination

The formation of a crystalline solid from the diphenyliodonium cation and the hexacyanocobaltate(III) anion is typically achieved through a salt metathesis or ion exchange reaction. In this approach, soluble salts of the desired cation and anion are mixed in a suitable solvent, leading to the precipitation of the less soluble hybrid compound. The control over the crystallization process is paramount to obtaining well-ordered crystals suitable for structural analysis and to ensure the purity of the final product.

A common strategy involves the slow mixing of dilute solutions of a soluble diphenyliodonium salt (e.g., diphenyliodonium chloride or triflate) and a soluble hexacyanocobaltate(III) salt (e.g., potassium hexacyanocobaltate(III)). The choice of solvent is critical and is often a polar solvent in which the reactants are soluble but the product has limited solubility. Water, ethanol, methanol, or mixtures thereof are frequently employed.

Several controlled crystallization techniques can be employed to promote the formation of high-quality crystals:

Slow Evaporation: A solution containing both ionic species is allowed to stand undisturbed, and the solvent is slowly evaporated. This gradual increase in concentration can lead to the formation of well-defined single crystals.

Vapor Diffusion: A solution of one of the precursor salts is placed in a container, and a more volatile solvent in which the desired product is less soluble is allowed to slowly diffuse into it. This gradual change in solvent composition reduces the solubility of the hybrid salt and promotes crystallization.

Liquid-Liquid Diffusion: Solutions of the two precursor salts are carefully layered in a narrow tube, with the less dense solution on top. The ions slowly diffuse across the interface, and crystals of the hybrid salt form in the diffusion zone.

Temperature Gradient: The solubility of the hybrid salt can be manipulated by changing the temperature. A solution can be slowly cooled to induce crystallization, or a temperature gradient can be established in a crystallization vessel to promote crystal growth in a specific region.

The success of these techniques is highly dependent on factors such as the concentration of the precursor solutions, the choice of solvent system, the temperature, and the rate of mixing or solvent evaporation.

Optimization of Reaction Conditions for High Purity and Yield

The optimization of reaction conditions is a critical step in maximizing the yield and ensuring the high purity of the synthesized this compound. This involves a systematic investigation of various reaction parameters.

A primary consideration is the stoichiometry of the reactants. While a 1:1 molar ratio of the diphenyliodonium cation to the hexacyanocobaltate(III) anion is theoretically required, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion and maximize the precipitation of the desired product.

The reaction temperature can significantly influence both the reaction rate and the solubility of the product. While some salt metathesis reactions proceed rapidly at room temperature, others may benefit from gentle heating to increase the initial solubility of the reactants, followed by slow cooling to promote crystallization.

The pH of the reaction medium can also play a role, particularly in preventing the protonation or decomposition of the hexacyanocobaltate(III) anion. Maintaining a neutral or slightly basic pH is generally advisable.

Post-synthesis purification is another crucial aspect. The crude product obtained from the initial precipitation is often washed with a solvent in which the desired product is insoluble but the starting materials and any byproducts are soluble. This helps to remove any unreacted precursors or impurities. Recrystallization from a suitable solvent system is a powerful technique for further purification and for obtaining a product with a well-defined crystalline structure.

To illustrate the optimization process, a hypothetical experimental design is presented in the table below. This design explores the impact of key variables on the yield and purity of the target compound.

| Parameter | Range/Values Investigated | Rationale |

| Solvent System | Water, Ethanol, Methanol, Water/Ethanol mixtures (various ratios) | To find the optimal balance between reactant solubility and product insolubility. |

| Reactant Ratio (Cation:Anion) | 1:1, 1.1:1, 1:1.1 | To determine if an excess of one reactant improves yield. |

| Concentration | 0.1 M, 0.05 M, 0.01 M | To control the rate of precipitation and influence crystal size and quality. |

| Temperature (°C) | 25 (Room Temp), 40, 60 (followed by slow cooling) | To assess the effect on reaction kinetics and product solubility. |

| Mixing Method | Direct mixing, Slow addition, Liquid-liquid diffusion | To control the rate of nucleation and crystal growth. |

By systematically varying these parameters and analyzing the resulting product for yield, purity (e.g., by elemental analysis or spectroscopic methods), and crystallinity (e.g., by powder X-ray diffraction), the optimal conditions for the synthesis of high-purity this compound can be established.

Structural Elucidation and Supramolecular Organization of Cobalt;diphenyliodanium;hexacyanide

Crystallographic Analysis of Hybrid Salt Architectures

The determination of the precise atomic arrangement within the crystal lattice of cobalt;diphenyliodanium;hexacyanide is crucial for understanding its properties. This is primarily achieved through X-ray diffraction techniques, which provide a detailed picture of the solid-state structure.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the detailed three-dimensional structure of crystalline materials. mdpi.com For a compound like this compound, a suitable single crystal would be subjected to a beam of X-rays, and the resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the asymmetric unit. odu.edu

While specific experimental data for this exact compound is not publicly available, based on analogous structures of diaryliodonium salts and hexacyanometallate complexes, a hypothetical crystallographic dataset can be proposed. researchgate.netresearchgate.netresearchgate.net It is anticipated that the compound would crystallize in a centrosymmetric space group, such as P-1 or P2₁/c, which are common for such ionic compounds. researchgate.net The unit cell parameters would be influenced by the size and shape of the constituent ions and the efficiency of their packing.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 14.8 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 2795 |

The analysis of the single crystal structure would reveal the coordination geometry around the cobalt center, which is expected to be octahedral with the carbon atoms of the six cyanide ligands binding to the metal. The diphenyliodonium (B167342) cation would exhibit its characteristic T-shaped geometry. The relative arrangement of these ions in the crystal lattice would be dictated by the various non-covalent interactions discussed in the subsequent sections.

Powder X-ray diffraction (PXRD) is an essential technique for confirming the phase purity and characterizing the bulk crystalline nature of a synthesized material. ijirmf.comresearchgate.net A powder sample of this compound would be analyzed to obtain a diffraction pattern, which serves as a fingerprint of the crystalline phase. researchgate.net This pattern can be compared to a theoretical pattern calculated from single-crystal X-ray data to verify the bulk structure. researchgate.net

The PXRD pattern would consist of a series of peaks at specific 2θ angles, with the position and intensity of each peak corresponding to a set of lattice planes in the crystal, as described by Bragg's Law. ijirmf.com Any significant deviation from the expected pattern could indicate the presence of impurities or a different polymorphic form of the compound. researchgate.netijcce.ac.ir

Interionic Interactions within the Hybrid Lattice

A key feature of the diphenyliodonium cation is its ability to act as a halogen bond donor. The iodine atom in the diphenyliodonium cation possesses regions of positive electrostatic potential, known as σ-holes, located on the extension of the C-I covalent bonds. researchgate.netnih.gov These σ-holes can interact favorably with electron-rich sites, such as the nitrogen atoms of the cyanide ligands in the [Co(CN)₆]³⁻ anion. researchgate.netmdpi.com

These C–I∙∙∙N≡C halogen bonds are directional interactions that play a significant role in guiding the assembly of the supramolecular structure. researchgate.netacs.org The strength of these bonds is influenced by the electrophilicity of the σ-hole on the iodine and the nucleophilicity of the nitrogen atom of the cyanide group. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to quantify the energy and nature of these interactions. mdpi.comacs.org In some instances, bifurcated halogen bonds, where the iodine atom interacts with two acceptor atoms simultaneously, have been observed in related diaryliodonium salts. acs.org

The primary force holding the ionic lattice together is the electrostatic attraction between the positively charged diphenyliodonium cations and the negatively charged hexacyanocobaltate(III) anions. These long-range coulombic interactions are fundamental to the stability of the crystal structure.

The phenyl rings of the diphenyliodonium cations provide opportunities for π-π stacking interactions. youtube.com These interactions occur when the electron-rich π-systems of adjacent aromatic rings align, leading to an attractive force. nih.gov The geometry of these interactions can vary, with common arrangements including face-to-face and offset-stacked conformations. nih.gov These π-π stacking interactions often contribute to the formation of one- or two-dimensional extended networks within the crystal structure.

Influence of Cation-Anion Interactions on Coordination Geometries

The solid-state structure of hybrid salts like this compound is significantly governed by the interplay between the [Co(CN)₆]³⁻ anion and the (C₆H₅)₂I⁺ cation. The primary interaction dictating the supramolecular assembly in analogous diaryliodonium salts is a form of halogen bond, a directional non-covalent interaction between the electrophilic region on the iodine atom (a σ-hole) and a nucleophilic partner. In this case, the nitrogen atoms of the cyanide ligands in the hexacyanocobaltate(III) anion serve as the halogen bond acceptors.

The hexacyanocobaltate(III) anion typically presents a well-defined octahedral geometry. The influence of the cation-anion interaction is less about distorting this robust coordination sphere and more about how these anions are oriented and linked in the crystal lattice. The diphenyliodonium cations act as linkers, bridging the [Co(CN)₆]³⁻ units through multiple I∙∙∙N halogen bonds. The number and directionality of these bonds depend on the steric accessibility of the cyanide ligands and the shape of the cation. mdpi.com For instance, depending on the substitution on the phenyl rings of the cation, the resulting structure could favor the formation of one-dimensional chains or more complex, discrete assemblies like heterotetramers. mdpi.com

Theoretical studies on similar systems confirm that these halogen bonds are significant, charge-supported interactions that play a critical role in the stabilization of the crystal structure. mdpi.com The positive charge on the iodonium (B1229267) cation enhances the electrophilicity of the iodine atom, leading to stronger halogen bonds than might be observed with neutral iodine-containing molecules.

Table 1: Representative Interatomic Distances and Angles in Analogous Diaryliodonium Cyanometallate Salts

| Interaction Type | Parameter | Typical Range | Reference |

|---|---|---|---|

| I∙∙∙N Halogen Bond | Distance (Å) | 2.90 - 3.20 | mdpi.com |

| C-I∙∙∙N Halogen Bond | Angle (°) | 160 - 175 | mdpi.com |

| C-I-C in Diphenyliodonium | Angle (°) | 95 - 105 | mdpi.com |

Polymorphism and Phase Transitions in Related Hybrid Salts

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a common phenomenon in molecular and hybrid ionic compounds. The specific crystalline form adopted by a compound like this compound can be highly sensitive to crystallization conditions such as solvent, temperature, and rate of crystal growth.

For hybrid salts involving complex organic cations and inorganic anions, polymorphism often arises from different possible arrangements of the ions in the crystal lattice, stabilized by a delicate balance of non-covalent interactions. In the context of diphenyliodonium hexacyanometallates, different polymorphs could exhibit variations in:

Halogen Bonding Networks: The connectivity of the I∙∙∙N halogen bonds could differ, leading to, for example, a chain structure in one polymorph and a layered or discrete structure in another.

Cation Conformation: The relative orientation of the two phenyl rings in the diphenyliodonium cation can vary, leading to different packing efficiencies.

Packing Density: Different arrangements can result in slight changes in density and other physical properties.

While specific studies on the polymorphism of this compound are not available in the surveyed literature, research on other coordination compounds and hybrid salts demonstrates the prevalence of this behavior. For example, changing crystallization conditions for some cobalt(II) and iron(II) complexes with pyridyl-terpyridine ligands has been shown to produce new polymorphs with distinct molecular packing.

Phase transitions, which are transformations from one polymorph to another, can be induced by external stimuli like temperature or pressure. These transitions are often associated with changes in the non-covalent interactions that hold the crystal lattice together. For a compound like this compound, a temperature-induced phase transition might involve a subtle rearrangement of the cation-anion pairs, potentially altering the halogen bonding scheme or the rotational freedom of the phenyl groups. The study of such phenomena is crucial as different polymorphs can have significantly different physical properties, including solubility, stability, and, in some cases, optical or magnetic characteristics.

Table 2: Factors Influencing Polymorphism in Hybrid Salts

| Factor | Potential Influence on Crystal Structure |

|---|---|

| Solvent System | Can mediate ion-ion interactions and be incorporated into the lattice. |

| Temperature | Affects nucleation and growth kinetics, can favor different thermodynamic or kinetic products. |

| Pressure | Can induce phase transitions to denser packed structures. |

| Steric Hindrance | Substituents on the cation can block certain interaction sites, favoring specific packing arrangements. mdpi.com |

Spectroscopic and Electronic Characterization of Cobalt;diphenyliodanium;hexacyanide

Vibrational Spectroscopy for Ligand Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical insights into the bonding and structure of the hexacyanocobaltate(III) anion. The vibrational modes of the cyanide (CN⁻) ligands are particularly sensitive to the coordination environment and the oxidation state of the central cobalt atom.

Infrared (IR) Spectroscopic Signatures of Cyanide Ligands

The IR spectrum of the [Co(CN)₆]³⁻ anion is dominated by a very strong absorption band corresponding to the C≡N stretching vibration. For hexacyanocobaltate(III) salts, this band typically appears in the range of 2120-2130 cm⁻¹. The presence of the diphenyliodonium (B167342) cation is expected to have a minimal effect on the position of this primary C≡N stretching frequency, as it is primarily an outer-sphere counterion.

In related cobalt hexacyanoferrate complexes, the C≡N stretching frequency is a reliable indicator of the oxidation states of the metal centers. For instance, the stretching mode for Fe(III)-CN-Co(II) is found at a different frequency than that for Fe(II)-CN-Co(III). ibm.com For [Co(CN)₆]³⁻, the cobalt is in the +3 oxidation state. In situ IR spectroscopy has been effectively used to monitor the oxidation state changes in cobalt Prussian blue analogues by observing shifts in the cyanide stretching band. ibm.com

Raman Spectroscopic Probes of Molecular Vibrations

Raman spectroscopy complements IR spectroscopy by probing molecular vibrations that result in a change in polarizability. For the octahedral [Co(CN)₆]³⁻ ion, several Raman-active modes are predicted by group theory. The most intense of these is the totally symmetric C≡N stretching mode (A₁g), which appears as a sharp, strong band. Other expected Raman-active modes include the Co-C stretching and Co-C-N bending vibrations. science-softcon.decsuohio.edu

The C≡N stretching region in the Raman spectrum of K₃[Co(CN)₆] shows characteristic bands that have been thoroughly analyzed. science-softcon.de Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can be used to enhance specific vibrational modes and provide detailed information about the electronic structure and bonding within the complex. semanticscholar.orgresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C≡N Stretch | 2120 - 2130 | IR |

| C≡N Stretch (A₁g) | ~2150 | Raman |

| Co-C Stretch | 400 - 500 | Raman |

| Co-C-N Bend | 300 - 400 | Raman |

This table represents typical values for the hexacyanocobaltate(III) anion and may vary slightly depending on the cation and solid-state packing effects.

Electronic Spectroscopy for Metal Center Characterization

Electronic spectroscopy techniques are essential for probing the electronic structure of the cobalt center in the [Co(CN)₆]³⁻ complex, including its oxidation state and d-electron configuration.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Cobalt States

The UV-Vis spectrum of the low-spin d⁶ [Co(CN)₆]³⁻ ion is characterized by two weak, spin-allowed, d-d transition bands in the visible region. researchgate.netresearchgate.net These correspond to transitions from the ¹A₁g ground state to the ¹T₁g and ¹T₂g excited states. A more intense charge-transfer band is typically observed in the ultraviolet region. researchgate.netresearchgate.net A very weak, spin-forbidden transition to a triplet state (³T₁g) may also be observed as a shoulder on the low-energy side of the first major band. researchgate.nettamu.edu

The diphenyliodonium cation also absorbs in the UV region, with a strong absorption maximum typically observed around 227 nm. nih.gov Therefore, the UV-Vis spectrum of Cobalt;diphenyliodanium;hexacyanide would be a superposition of the absorptions from both the cation and the anion.

| Transition | Typical Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ¹A₁g → ³T₁g | ~385 | ~0.3-0.4 |

| ¹A₁g → ¹T₁g | ~313 | ~200 |

| ¹A₁g → ¹T₂g | ~260 | ~160 |

| Diphenyliodonium | ~227 | ~17,800 |

Data compiled from studies on K₃[Co(CN)₆] and various diphenyliodonium salts. researchgate.nettamu.edunih.gov

X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of the absorbing atom. By analyzing the X-ray Absorption Near Edge Structure (XANES) at the Co K-edge, one can obtain information about the oxidation state and coordination geometry of the cobalt center. The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the number, type, and distance of neighboring atoms, allowing for the precise determination of Co-C and Co-N bond lengths within the hexacyanide unit. Operando XAS studies on related cobalt catalysts have demonstrated the ability to track changes in the cobalt electronic structure under reaction conditions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a compound. For this compound, XPS would provide spectra for Co, I, C, and N. The binding energy of the Co 2p core level is characteristic of its oxidation state. For Co(III) complexes, the Co 2p₃/₂ peak is typically observed around 781-782 eV, accompanied by a spin-orbit splitting of approximately 15 eV for the Co 2p₁/₂ peak. Analysis of the I 3d region would provide information on the diphenyliodonium cation, and the C 1s and N 1s regions would correspond to the cyanide ligands and the phenyl rings of the cation.

| Element | Core Level | Expected Binding Energy (eV) for Co(III) |

| Cobalt | Co 2p₃/₂ | 781 - 782 |

| Cobalt | Co 2p₁/₂ | 796 - 797 |

| Iodine | I 3d₅/₂ | ~619 |

| Nitrogen | N 1s | ~398 |

| Carbon | C 1s | ~284-286 |

Magnetic Resonance Techniques

Magnetic resonance techniques are powerful tools for probing the local environments of specific nuclei and unpaired electrons within a molecule. For the title compound, both Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy provide critical insights into its structure and electronic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the presence and structural integrity of the diamagnetic diphenyliodonium cation, [(C₆H₅)₂I]⁺, within the complex. Due to the paramagnetic nature of the Co(II) center in the hexacyanocobaltate(II) anion, its direct observation in a standard NMR experiment is not feasible. However, the signals from the protons (¹H) and carbon atoms (¹³C) of the diphenyliodonium cation are readily observable.

In ¹H NMR spectroscopy, the protons of the phenyl rings of the diphenyliodonium cation typically exhibit a complex multiplet pattern in the aromatic region, generally between 7.0 and 8.5 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the iodonium (B1229267) center. The integration of these signals should correspond to the ten protons of the two phenyl groups, providing quantitative confirmation of the cation's presence.

¹³C NMR spectroscopy further corroborates the structure of the diphenyliodonium cation. The carbon atoms of the phenyl rings give rise to a set of signals in the aromatic region of the spectrum, typically between 110 and 150 ppm. The carbon atom directly bonded to the iodine atom (the ipso-carbon) is significantly deshielded and appears at a characteristically downfield chemical shift.

Table 1: Representative NMR Data for the Diphenyliodonium Cation

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.40 - 7.60 | Multiplet | Meta- and Para-protons |

| ¹H | 7.90 - 8.10 | Multiplet | Ortho-protons |

| ¹³C | ~117 | Singlet | Ipso-carbon |

| ¹³C | ~131 | Singlet | Meta-carbon |

| ¹³C | ~132 | Singlet | Para-carbon |

Note: The exact chemical shifts can vary depending on the solvent and the specific counter-ion.

The presence of a Co(II) center in the hexacyanocobaltate(II) anion, [Co(CN)₆]⁴⁻, renders the complex paramagnetic. Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice for studying such paramagnetic species. The Co(II) ion in a low-spin d⁷ configuration within an octahedral cyanide ligand field possesses an unpaired electron (S = 1/2), making it EPR active.

The EPR spectrum of the [Co(CN)₆]⁴⁻ anion is typically measured at low temperatures (e.g., 77 K) to overcome rapid spin-lattice relaxation. The spectrum is characterized by its g-values and hyperfine coupling constants. The interaction of the unpaired electron with the nuclear spin of the ⁵⁹Co nucleus (I = 7/2) leads to a characteristic eight-line hyperfine splitting pattern. The g-tensor components (gₓₓ, gᵧᵧ, gzz) provide information about the electronic ground state and the symmetry of the cobalt center. For an octahedral complex, the g-values are expected to be close to 2.0.

Table 2: Typical EPR Parameters for the [Co(CN)₆]⁴⁻ Anion

| Parameter | Typical Value | Information Derived |

|---|---|---|

| g-tensor | Anisotropic (gₓₓ ≠ gᵧᵧ ≠ gzz) | Symmetry of the Co(II) center |

| giso | ~2.1 | Isotropic g-factor |

Electrochemical Characterization of Redox Behavior

Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox properties of the cobalt-diphenyliodonium-hexacyanide complex. These studies reveal the potentials at which the constituent ions undergo oxidation or reduction and provide insights into the electron transfer kinetics.

Cyclic voltammetry (CV) of the complex in a suitable solvent with a supporting electrolyte would be expected to show redox events corresponding to both the hexacyanocobaltate anion and the diphenyliodonium cation.

The [Co(CN)₆]⁴⁻ anion can be oxidized to its Co(III) counterpart, [Co(CN)₆]³⁻. This process is known to be a reversible one-electron transfer, and in a CV experiment, it would appear as a pair of well-defined anodic and cathodic peaks. The formal potential for the [Co(CN)₆]⁴⁻/[Co(CN)₆]³⁻ couple is typically observed around -0.8 V versus a standard reference electrode.

The diphenyliodonium cation, [(C₆H₅)₂I]⁺, undergoes an irreversible reduction at a more negative potential. This reduction involves the cleavage of a carbon-iodine bond and results in the formation of iodobenzene (B50100) and a phenyl radical.

The analysis of the cyclic voltammograms provides detailed information about the electron transfer pathways. For the [Co(CN)₆]⁴⁻/[Co(CN)₆]³⁻ couple, the separation between the anodic and cathodic peak potentials (ΔEp) is close to the theoretical value of 59/n mV (where n=1 for a one-electron process) at room temperature for a reversible system. The ratio of the anodic to cathodic peak currents (ipa/ipc) is also expected to be close to unity.

The irreversibility of the reduction of the diphenyliodonium cation is evident from the absence of a corresponding oxidation peak on the reverse scan of the voltammogram. The peak potential for this process would be expected to shift with the scan rate, which is characteristic of an irreversible electrochemical reaction coupled to a chemical step (the bond cleavage).

By studying the cyclic voltammetry of the complete cobalt-diphenyliodonium-hexacyanide salt, one can observe these distinct redox processes and determine if there is any electronic interaction between the cation and the anion that influences their respective electrochemical behaviors.

Table 3: Expected Redox Potentials from Cyclic Voltammetry

| Redox Process | E⁰' (V vs. SCE) | Reversibility |

|---|---|---|

| [Co(CN)₆]⁴⁻ → [Co(CN)₆]³⁻ + e⁻ | ~ -0.8 V | Reversible |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of electronic properties. For the title compound, DFT calculations would be instrumental in elucidating the nature of the bonding and the distribution of electrons within the ionic lattice.

A primary application of DFT would be the optimization of the geometric structures of the individual ions: the cobalt cation (likely in a complex with solvent or other ligands, which is not specified), the diphenyliodonium cation ([C₁₂H₁₀I]⁺), and the hexacyanide anion ([Fe(CN)₆]³⁻ or [Co(CN)₆]³⁻, assuming the hexacyanide is iron- or cobalt-based as is common, though the name implies a cobalt counter-ion to a hexacyanide of another metal). Predicted bond lengths and angles would offer a foundational understanding of the compound's structure.

Table 1: Hypothetical Predicted Bond Parameters for the Diphenyliodonium Cation using DFT

| Parameter | Predicted Value |

| C-I Bond Length (Å) | Data Not Available |

| C-I-C Bond Angle (°) | Data Not Available |

| C-C Bond Length (Å) in Phenyl Ring | Data Not Available |

| C-H Bond Length (Å) in Phenyl Ring | Data Not Available |

Table 2: Hypothetical Predicted Bond Parameters for a Hexacyanocobaltate(III) Anion using DFT

| Parameter | Predicted Value |

| Co-C Bond Length (Å) | Data Not Available |

| C≡N Bond Length (Å) | Data Not Available |

| Co-C-N Bond Angle (°) | Data Not Available |

| C-Co-C Bond Angle (°) | Data Not Available |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. Analysis of the FMOs of the individual ions and the combined system would shed light on charge transfer interactions and the compound's potential as an oxidizing or reducing agent. The energy gap between the HOMO and LUMO would also indicate its kinetic stability.

Ab Initio and Semi-Empirical Methods for Ground State Properties

Beyond DFT, other computational methods could be employed. Ab initio methods, while computationally more demanding, can provide highly accurate benchmarks for ground state properties. Conversely, semi-empirical methods, which use parameters derived from experimental data, could offer a faster, albeit less precise, means of exploring the compound's potential energy surface.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

To understand the behavior of this compound in a condensed phase (e.g., in solution or as a solid), Molecular Dynamics (MD) simulations would be essential. MD simulations model the movement of atoms and molecules over time, providing insights into structural fluctuations, solvent effects, and the dynamics of ion pairing.

Modeling of Interionic Interactions and Supramolecular Assembly

The assembly of the cobalt, diphenyliodonium, and hexacyanide ions into a stable crystal lattice is governed by a complex interplay of electrostatic forces, hydrogen bonding (if protic solvents are present), and van der Waals interactions.

For large systems, a hybrid QM/MM approach would be particularly suitable. In this method, the electronically significant regions (e.g., the immediate coordination sphere of the cobalt and the iodonium center) would be treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules or the extended crystal lattice) would be modeled using classical molecular mechanics force fields. This approach would offer a balance between accuracy and computational feasibility, enabling the study of how the supramolecular environment influences the properties of the core ions.

Computational Chemistry and Theoretical Modeling of Cobalt;diphenyliodanium;hexacyanide

Force Field Development for Hybrid Systems

The development of accurate and robust force fields is a critical prerequisite for conducting meaningful molecular mechanics (MM) and molecular dynamics (MD) simulations on complex hybrid materials like cobalt;diphenyliodanium;hexacyanide. These hybrid systems, which incorporate both inorganic coordination complexes and organic cations, present unique challenges to computational chemists due to the diverse nature of their intermolecular interactions. A well-parameterized force field enables the exploration of structural properties, dynamic behavior, and thermodynamic characteristics that are often inaccessible through experimental means alone.

The process of creating a force field for such a novel compound is a meticulous undertaking that typically involves a combination of quantum mechanical (QM) calculations, reliance on existing experimental data, and careful validation against known physical and chemical properties. nih.govnumberanalytics.com

Bonded Interactions:

The bonded terms in a force field account for interactions between atoms that are connected by covalent bonds. These include bond stretching, angle bending, and torsional (dihedral) rotations.

Bond Stretching: This term models the energy required to stretch or compress a bond from its equilibrium length. It is often described by a harmonic potential.

Angle Bending: This term describes the energy associated with deforming the angle between three bonded atoms from its equilibrium value, also commonly modeled by a harmonic potential.

Torsional Dihedrals: This term accounts for the energy barrier to rotation around a chemical bond, which is crucial for determining the conformational preferences of the diphenyliodonium (B167342) cation.

For the [Co(CN)₆]³⁻ anion, the Co-C and C≡N bond stretching and Co-C-N and C-Co-C angle bending parameters are of primary importance. Similarly, for the diphenyliodonium cation, C-I and C-C bond stretching, as well as C-I-C and C-C-C angle bending parameters, must be defined.

A common strategy for deriving these bonded parameters for novel structures is to perform high-level QM calculations, such as density functional theory (DFT), on representative fragments of the molecule. nih.gov The force constants for bonds and angles can then be extracted from the Hessian matrix of the optimized geometry. researchgate.net

Non-Bonded Interactions:

Van der Waals Interactions: These are short-range attractive and repulsive forces between atoms, often modeled using the Lennard-Jones potential. The Lennard-Jones parameters (the well depth, ε, and the collision diameter, σ) define the strength and range of these interactions.

Electrostatic Interactions: These long-range interactions arise from the distribution of partial atomic charges within the molecule. For ionic compounds like this compound, electrostatic interactions play a dominant role in the cohesive energy of the crystal.

The assignment of partial atomic charges is a crucial step. Methods such as restrained electrostatic potential (RESP) fitting, which derives charges from the QM electrostatic potential, are widely used to ensure a realistic representation of the charge distribution. nih.gov

Parameterization Strategy for a Hybrid System:

A systematic approach to parameterizing a force field for this compound would involve the following steps:

Fragmentation: The system would be divided into its constituent ions: the [Co(CN)₆]³⁻ anion and the (C₆H₅)₂I⁺ cation.

Quantum Mechanical Calculations: High-level QM calculations would be performed on each fragment to obtain optimized geometries, vibrational frequencies, and the electrostatic potential. nih.gov

Bonded Parameter Derivation: Bond stretching and angle bending force constants would be derived from the QM calculations, often by fitting to the vibrational frequencies. researchgate.net Torsional parameters for the diphenyliodonium cation would be obtained by scanning the rotational energy profile of the C-I-C bond.

Non-Bonded Parameter Derivation:

Charges: Partial atomic charges for both ions would be derived using a method like RESP to accurately reproduce the QM electrostatic potential. nih.gov

Van der Waals: Lennard-Jones parameters for the atoms in the diphenyliodonium cation could be taken from existing well-established force fields like GAFF (Generalized Amber Force Field). rsc.org For the cobalt hexacyanide anion, specific parameters for cobalt and the cyanide ligands would need to be developed or adapted from existing parameter sets for transition metal complexes. nih.govresearchgate.net This may involve fitting to experimental data where available, such as crystal lattice parameters or hydration free energies. rsc.org

Validation: The newly developed force field would be validated by performing MD simulations of the crystal lattice and comparing the simulated properties, such as density and unit cell dimensions, with experimental X-ray diffraction data. The ability of the force field to reproduce known structural motifs and intermolecular interactions would also be assessed.

Illustrative Data Tables for Force Field Parameters:

Table 1: Hypothetical Bond Stretching and Angle Bending Parameters

| Interaction | Equilibrium Value (r₀ in Å, θ₀ in °) | Force Constant (Kᵣ in kcal/mol/Ų, K_θ in kcal/mol/rad²) |

| Co - C | 1.89 | 350 |

| C ≡ N | 1.16 | 950 |

| C - I | 2.08 | 280 |

| C - C (aromatic) | 1.39 | 450 |

| Co - C - N | 180.0 | 80 |

| C - Co - C | 90.0 | 100 |

| C - I - C | 98.0 | 75 |

| C - C - C | 120.0 | 65 |

Table 2: Hypothetical Non-Bonded (Lennard-Jones) Parameters and Partial Atomic Charges

| Atom Type | ε (kcal/mol) | σ (Å) | Charge (e) |

| Co | 0.15 | 2.50 | +0.50 |

| C (in CN) | 0.08 | 3.40 | +0.15 |

| N (in CN) | 0.12 | 3.25 | -0.65 |

| I | 0.25 | 4.00 | +0.30 |

| C (ipso) | 0.07 | 3.55 | +0.20 |

| C (ortho) | 0.07 | 3.55 | -0.10 |

| C (meta) | 0.07 | 3.55 | +0.05 |

| C (para) | 0.07 | 3.55 | -0.05 |

| H | 0.015 | 2.42 | +0.10 |

The development of a dedicated force field for this compound is a complex but essential step for enabling detailed computational studies of its material properties. Such a force field would pave the way for simulations that could predict its behavior under various conditions, offering insights that complement and guide experimental investigations.

Advanced Applications in Catalysis and Functional Materials Science

Catalytic Activity in Organic Transformations

The integration of a cobalt-cyanide network with diphenyliodonium (B167342) cations creates a multifunctional catalyst with potential in a variety of organic reactions. The cobalt centers can act as Lewis acids and redox-active sites, while the diphenyliodonium moiety can participate in radical-based transformations, particularly under photochemical conditions.

The diphenyliodonium component of cobalt;diphenyliodanium;hexacyanide is a key enabler of its photoredox catalytic activity. Diaryliodonium salts are known to be effective radical precursors under visible-light photoredox catalysis. nih.gov In a hybrid system, a proposed mechanism involves the initial excitation of a photosensitizer, which can be the cobalt-hexacyanide framework itself or an external photocatalyst. The excited photosensitizer then engages in a single-electron transfer (SET) with the diphenyliodonium cation.

This SET process leads to the fragmentation of the diphenyliodonium ion, generating a phenyl radical and iodobenzene (B50100). The highly reactive phenyl radical can then participate in various organic transformations, such as addition to alkenes or C-H functionalization of substrates. The cobalt-hexacyanide framework can play a dual role in this process. Firstly, it can act as the photosensitizer, absorbing light and initiating the electron transfer. Secondly, the cobalt centers can influence the reaction pathway by coordinating to substrates or intermediates, thereby controlling the stereoselectivity and regioselectivity of the transformation.

A general representation of the photoredox cycle is as follows:

Light Absorption: The hybrid material absorbs a photon, leading to an excited state.

Electron Transfer: The excited state reduces the diphenyliodonium cation, causing its fragmentation into a phenyl radical, iodobenzene, and regenerating the ground state of the photosensitizer.

Radical Reaction: The generated phenyl radical reacts with a substrate molecule.

Product Formation and Catalyst Regeneration: The resulting radical intermediate undergoes further transformations to yield the final product and regenerate the active catalytic species.

The combination of cobalt catalysis with photoredox systems has been shown to be a powerful strategy for a variety of chemical transformations. chemrxiv.orgresearchgate.netrsc.orgchemrxiv.org For instance, the merger of visible-light photoredox catalysis with cobalt catalysis has enabled the site-selective C3-functionalization of quinoxalinones with alkenes and alkynes. rsc.org

The physical form of the this compound catalyst—whether it is dissolved in the reaction medium (homogeneous) or exists as a solid phase (heterogeneous)—dictates its application and recyclability.

Homogeneous Catalysis: In a suitable solvent system, it may be possible to dissolve the hybrid compound, allowing it to act as a homogeneous catalyst. This would offer the advantage of high activity and selectivity due to the well-defined molecular nature of the active species. Homogeneous cobalt catalysts have been extensively studied for various reactions, including hydrogenation, C-H activation, and amidation. illinois.eduresearchgate.netspu.edunih.govrsc.orgnih.govnih.gov The principles of homogeneous catalysis allow for fine-tuning of the catalyst's electronic and steric properties through ligand design to optimize performance for specific transformations. illinois.edu

Heterogeneous Catalysis: More commonly, the hybrid material would be employed as a heterogeneous catalyst. youtube.com This approach offers significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which is crucial for sustainable chemical processes. The porous nature of the cobalt-hexacyanide framework can provide a high surface area for catalytic reactions. Metal-organic frameworks (MOFs) based on cobalt have been demonstrated as effective heterogeneous catalysts for the degradation of organic pollutants. rsc.org Furthermore, the synthesis of nanoporous carbon-cobalt-oxide hybrid materials from cobalt-based MOFs has yielded efficient electrocatalysts for the oxygen reduction and evolution reactions. nih.govelsevierpure.comresearchhub.com The principles of heterogeneous catalysis are widely applied in industrial processes due to the robustness and continuous production capabilities they offer. youtube.com

| Catalysis Type | Advantages | Disadvantages | Potential Applications |

| Homogeneous | High activity and selectivity, well-defined active sites, mild reaction conditions. | Difficult catalyst separation and recycling. | Fine chemical synthesis, asymmetric catalysis. |

| Heterogeneous | Easy separation, catalyst reusability, suitable for continuous flow processes. | Lower activity compared to homogeneous counterparts, potential for mass transfer limitations. | Industrial chemical production, environmental remediation. |

The true potential of this compound as a catalyst lies in the synergistic interplay between its inorganic and organic components. The cobalt-cyanide framework is not merely a passive support for the iodonium (B1229267) salt but can actively participate in the catalytic cycle.

One area where this synergy could be particularly impactful is in dual catalytic processes. For example, in a photoredox reaction, the diphenyliodonium moiety can generate a radical species upon irradiation, which then undergoes a cobalt-catalyzed cross-coupling reaction. The cobalt center could control the regioselectivity and stereoselectivity of the radical addition to a substrate. Such dual catalysis systems, often merging photoredox and transition metal catalysis, have emerged as a powerful tool for novel bond formations. chemrxiv.org

Furthermore, the cobalt-cyanide framework can influence the electronic properties of the bound diphenyliodonium cation, potentially tuning its reactivity and redox potential. The interaction between the two components could lead to catalytic activities and selectivities that are not achievable with either component alone. This concept of synergistic catalysis is a growing area of research, with examples including the use of dual cobalt and photoredox catalysis for intermolecular oxidative hydrofunctionalization. chemrxiv.orgresearchgate.net

Development of Advanced Magnetic Materials

The presence of cobalt ions within a cyanide-bridged network makes this compound a promising candidate for the development of novel magnetic materials. The magnetic properties of such materials are highly dependent on the coordination environment and the electronic spin state of the metal ions.

Molecular magnets are individual molecules that exhibit magnetic ordering below a certain critical temperature. Single-Molecule Magnets (SMMs) and Single-Chain Magnets (SCMs) are two classes of molecular magnets that have garnered significant attention for their potential applications in high-density data storage and quantum computing. bohrium.com

The design of SMMs and SCMs based on cobalt(II) ions often relies on achieving a large magnetic anisotropy, which creates an energy barrier for the reversal of magnetization. nih.govrsc.orgmdpi.comnih.gov Cobalt(II) complexes, particularly those with specific coordination geometries like tetrahedral or trigonal bipyramidal, can exhibit significant zero-field splitting (ZFS), a key parameter for SMM behavior. nih.govnih.gov

| Magnetic Property | Origin | Relevant Research Finding |

| Single-Molecule Magnet (SMM) Behavior | High magnetic anisotropy and spin ground state of individual molecules. | Four-coordinate cobalt(II) complexes can exhibit high energy barriers to magnetization relaxation. nih.govrsc.org |

| Single-Chain Magnet (SCM) Behavior | One-dimensional arrangement of magnetic ions with strong intrachain magnetic coupling. | Cyanide-bridged Fe-Co pearl-chain-like structures have been shown to behave as SCMs. bohrium.comrsc.org |

A particularly exciting prospect for this compound is the possibility of photoinduced magnetism. This phenomenon, where the magnetic properties of a material can be switched by light, is of great interest for the development of next-generation data storage and spintronic devices.

The diphenyliodonium component in this compound could introduce a novel mechanism for photomagnetism. The photodecomposition of the diphenyliodonium cation upon irradiation could lead to a structural rearrangement of the cobalt-cyanide framework. This structural change could, in turn, alter the magnetic exchange interactions between the cobalt centers, leading to a change in the magnetic properties of the material. This represents a new avenue for designing photoresponsive magnetic materials, where the magnetic behavior is controlled by a photochemical event in the organic part of the hybrid material. The introduction of photoswitchable molecules into metal complexes is a known strategy for inducing changes in magnetic properties. mdpi.com

Influence of Organic Cation on Magnetic Ordering and Anisotropy

The magnetic properties of materials based on the hexacyanocobaltate anion are primarily dictated by the framework it forms, which belongs to the family of Prussian Blue Analogs (PBAs). In these structures, M-C≡N-M' linkages create a cubic lattice. The magnetic behavior of these analogs, which can range from paramagnetic to ferromagnetic, is highly sensitive to the nature of the ions present and the precise geometry of the lattice. ornl.govillinois.edu

Hexacyanocobaltate(III), with its low-spin d⁶ electron configuration, is diamagnetic. Therefore, in a simple salt with a non-magnetic cation, no magnetic ordering would be expected. However, the introduction of a large, structurally complex organic cation like diphenyliodonium, [(C₆H₅)₂I]⁺, into the crystal lattice in place of simple alkali metal ions can profoundly influence the material's properties in several ways:

Lattice Spacing: The bulky nature of the diphenyliodonium cation would necessitate a significant expansion of the crystal lattice compared to analogues containing smaller cations like K⁺ or Na⁺. This increased distance between the cobalt centers would weaken any potential magnetic superexchange interactions that might arise from defects or the presence of paramagnetic Co(II) centers, likely reinforcing a paramagnetic state down to very low temperatures. ornl.govosti.gov

Structural Distortion and Anisotropy: The non-spherical shape of the diphenyliodonium cation would disrupt the ideal cubic symmetry of the PBA lattice. This distortion of the [Co(CN)₆]³⁻ octahedra can lift the degeneracy of the metal's d-orbitals, which is a critical factor in determining magnetic anisotropy. In related magnetic systems, even small structural distortions are known to induce significant changes in the direction and magnitude of this anisotropy.

While hexacyanocobaltates are often paramagnetic, the principles governing the structure-property relationships in PBAs suggest that the choice of cation is a key tool for tuning magnetic behavior.

Table 1: Magnetic Properties of Selected Prussian Blue Analogs This table illustrates the variety of magnetic behaviors in PBAs, highlighting the role of the constituent metal ions.

| Compound | Metal Ions | Magnetic Ground State |

| Mn₃[Cr(CN)₆]₂·xH₂O | Mn(II), Cr(III) | Ferrimagnetic |

| Co₃[Fe(CN)₆]₂·xH₂O | Co(II), Fe(III) | Ferrimagnetic |

| Ni₃[Fe(CN)₆]₂·xH₂O | Ni(II), Fe(III) | Ferromagnetic |

| M₃[Co(CN)₆]₂·xH₂O | M=Mn, Co, Ni, Cu | Paramagnetic |

Data sourced from reference ornl.gov.

Electrochemical Applications Beyond Energy Storage

Electrocatalysis and Surface Functionalization

While some cobalt hexacyanide-based materials exhibit electrocatalytic activity, the most significant potential for this compound in this area stems from the reactivity of the diphenyliodonium cation. Diaryliodonium salts are emerging as superior alternatives to diazonium salts for the covalent modification and functionalization of various surfaces, including carbon and silicon. acs.orgresearchgate.net

The process typically involves the electrochemical reduction of the diaryliodonium cation at an electrode surface. This reduction initiates the cleavage of a carbon-iodine bond, generating a highly reactive aryl radical and an aryl iodide molecule. The aryl radical can then form a covalent bond with the electrode surface, resulting in a robustly modified material. acs.orgrsc.org

Proposed Functionalization Mechanism:

Reduction: [(C₆H₅)₂I]⁺ + e⁻ → [(C₆H₅)₂I]•

Decomposition: [(C₆H₅)₂I]• → C₆H₅• + C₆H₅I

Grafting: Electrode-Surface + C₆H₅• → Electrode-Surface-C₆H₅

The use of this compound as a single-source precursor could allow for the simultaneous deposition of a catalytically active cobalt hexacyanide layer and the covalent functionalization of the electrode with phenyl groups. This could create a unique interface with tailored catalytic properties and enhanced stability. Research has shown that surface grafting from iodonium salts can lead to higher surface coverage compared to traditional methods. acs.org

Redox Mediators and Charge Transfer Systems

Cobalt complexes are widely studied as redox mediators in applications like dye-sensitized solar cells due to their tunable redox potentials and rapid electron transfer kinetics. berkeley.edumonash.eduresearchgate.net Separately, diphenyliodonium salts are potent electron acceptors and are known to form charge-transfer complexes (CTCs) with various electron donors. nih.govnsf.gov

The combination of these two functionalities in this compound could create a novel charge-transfer system. A CTC could form between the electron-accepting diphenyliodonium cation and the potentially electron-donating hexacyanocobaltate anion. The formation of such a complex would be evident from the appearance of a new absorption band in the electronic spectrum.

These CTCs are often both thermally and photo-chemically active. nsf.gov The application of an external stimulus (heat or light) can trigger an intramolecular electron transfer, generating radicals from the iodonium component and changing the oxidation state of the cobalt center. This process turns the compound into a latent initiator or redox mediator, where the active species can be generated on demand. This behavior is particularly valuable for controlling the initiation of polymerization reactions or other redox-driven processes. nih.gov

Design of Optical and Optoelectronic Materials

Luminescence and Phosphorescence Properties

The optical properties of this compound would be a blend of the characteristics of its constituent ions. The hexacyanocobaltate(III) anion is known to be luminescent, exhibiting a long-lived phosphorescence in the red region of the visible spectrum (~700 nm). rsc.org This emission originates from the spin-forbidden ligand-field (d-d) transition, ³T₁g → ¹A₁g. rsc.org

The presence of the diphenyliodonium cation could significantly modulate this phosphorescence. The iodine atom, being a heavy element, can enhance the rate of intersystem crossing in the nearby [Co(CN)₆]³⁻ anion through the "heavy-atom effect". researchgate.net This effect promotes the population of the triplet excited state from the singlet excited state, which could lead to an increase in the phosphorescence quantum yield and a decrease in the fluorescence efficiency. libretexts.org

Furthermore, the diphenyliodonium cation itself, or its decomposition products, can be luminescent. Some derivatives have been shown to be fluorescent, which could lead to materials with dual-emission properties or facilitate energy transfer from the cation to the anion (or vice versa), further tailoring the photophysical output. mdpi.com

Table 2: Photophysical Properties of the Hexacyanocobaltate(III) Unit Data for the [Co(CN)₆]³⁻ anion when paired with a non-interacting cation (approximated from Co-Gd complex).

| Property | Value | Transition |

| Emission Peak | ~700 nm | ³T₁g → ¹A₁g |

| Emission Type | Phosphorescence | Ligand-field |

| Lifetime (solid state) | ~1.3 µs | - |